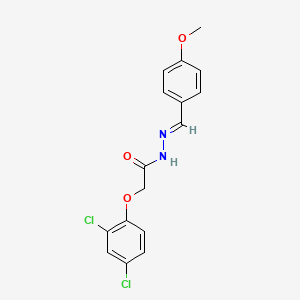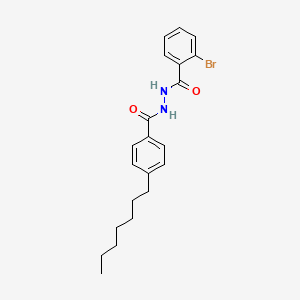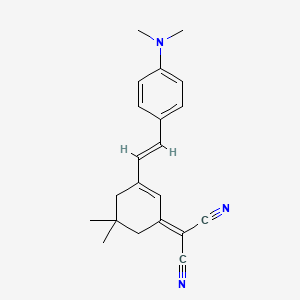
2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-diclorofenoxi)-N’-(4-metoxibencilideno)acetohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un grupo diclorofenoxi y un grupo metoxibencilideno unidos a una cadena principal de acetohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2,4-diclorofenoxi)-N’-(4-metoxibencilideno)acetohidrazida normalmente implica la condensación de 2-(2,4-diclorofenoxi)ácido acético hidrazida con 4-metoxibenzaldehído. La reacción se suele llevar a cabo en un disolvente orgánico como el etanol o el metanol en condiciones de reflujo. La mezcla de reacción se enfría entonces, y el producto se aísla por filtración y se purifica por recristalización.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2,4-diclorofenoxi)-N’-(4-metoxibencilideno)acetohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina.
Sustitución: El grupo diclorofenoxi puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados oxidados del compuesto original.
Reducción: Aminas derivadas de la reducción del grupo hidrazida.
Sustitución: Productos sustituidos en los que el grupo diclorofenoxi es reemplazado por otros grupos funcionales.
Aplicaciones Científicas De Investigación
2-(2,4-diclorofenoxi)-N’-(4-metoxibencilideno)acetohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se estudia su potencial como agente antimicrobiano y anticancerígeno.
Química Agrícola: Se investiga el compuesto por sus propiedades herbicidas.
Estudios Biológicos: Se utiliza en estudios relacionados con la inhibición de enzimas y la unión a proteínas.
Mecanismo De Acción
El mecanismo de acción de 2-(2,4-diclorofenoxi)-N’-(4-metoxibencilideno)acetohidrazida implica su interacción con dianas moleculares específicas. En aplicaciones medicinales, puede inhibir la actividad de ciertas enzimas o proteínas, dando lugar a efectos antimicrobianos o anticancerígenos. Las vías y dianas exactas pueden variar en función de la aplicación específica y el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2,4-diclorofenoxi)ácido acético hidrazida
- 4-metoxibenzaldehído hidrazona
- 2-(2,4-diclorofenoxi)-N’-(4-metoxibencilideno)acetohidrazona
Singularidad
2-(2,4-diclorofenoxi)-N’-(4-metoxibencilideno)acetohidrazida es único debido a la combinación de sus grupos diclorofenoxi y metoxibencilideno, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para la investigación en diversos campos, incluyendo la química medicinal y agrícola.
Propiedades
Fórmula molecular |
C16H14Cl2N2O3 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)10-23-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Clave InChI |
PEZPZJIKGWVYCJ-DJKKODMXSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)

![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)
